ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a synthetic heterocyclic compound combining a coumarin (chromene) core with a piperidine-carboxylate scaffold. This compound is of interest in medicinal chemistry due to the biological relevance of coumarins (e.g., anticoagulant, anti-inflammatory activities) and piperidine derivatives (e.g., CNS modulation, enzyme inhibition) .
Properties
IUPAC Name |
ethyl 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-25-16-7-5-6-14-12-15(20(24)27-17(14)16)18(22)21-10-8-13(9-11-21)19(23)26-4-2/h5-7,12-13H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPIRWWVZZEHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-ethoxy-2-oxochromene-3-carboxylic acid with piperidine-4-carboxylic acid ethyl ester under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate exhibits various biological activities:
- Anticancer Properties : Studies have shown that derivatives of chromene compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine have demonstrated efficacy against breast cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as chromenes are known to exhibit activity against a range of pathogens, including bacteria and fungi. Research has indicated that modifications to the chromene structure can enhance its antimicrobial efficacy .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Development of novel anticancer agents |
| Infectious Diseases | Formulation of antimicrobial drugs |
| Inflammatory Disorders | Creation of anti-inflammatory medications |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of compounds related to ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine in laboratory settings:
- A study published in the Tropical Journal of Pharmaceutical Research examined a series of chromene derivatives and their anticancer effects on various cell lines, demonstrating significant cytotoxicity and selective action against cancer cells .
- Another research article detailed the synthesis and evaluation of chromene-based compounds for antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria .
- Further investigations into the anti-inflammatory properties revealed that certain derivatives could inhibit key inflammatory mediators, suggesting potential for treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with various molecular targets. The chromene ring can interact with DNA and proteins, potentially leading to the inhibition of cellular processes. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural motifs with ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate, enabling comparative analysis of their synthesis, physicochemical properties, and reactivity.
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
Structure: Features a piperidine ring with ethoxycarbonyl and methoxyimino substituents. Synthesis: Prepared via condensation of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture . Key Data:
- 1H NMR (CDCl3) : δ 4.16–4.08 (m, 4H, ethoxy groups), 3.85 (s, 2H), 3.23 (m, 1H).
- 13C NMR: δ 173.2 (ester carbonyl), 157.1 (methoxyimino).
- HRMS : m/z 301.1699 [M + H]+ (calc. 301.1758).
Comparison :
- Functional Groups : Lacks the chromene core but shares the piperidine-carboxylate framework.
- Reactivity: The methoxyimino group enhances electrophilicity compared to the chromene-carbonyl group, influencing nucleophilic addition pathways.
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
Structure : Bicyclic naphthyridine fused to a piperidine ring, with an ester group at position 4.
Synthesis : Hydrogenation of compound 7a/7b using Raney nickel yielded two isomers (26% and 60% yields) .
Key Data :
- Isomer 1-2 :
- 1H NMR : δ 6.20 (bs, 1H, NH), 4.24 (bm, 2H, ester).
- 13C NMR : δ 172.2 (ester), 155.4 (amide).
- Isomer 1-1 :
- 1H NMR : δ 7.33 (bs, 1H, NH), 3.57–3.51 (m, 3H).
Comparison :
- Ring System : The fused naphthyridine introduces rigidity, contrasting with the flexible chromene-piperidine linkage in the target compound.
- Hydrogen Bonding : Both isomers exhibit NH groups for intermolecular interactions, similar to the carbonyl groups in the chromene derivative.
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (Compound II)
Structure : Piperidine-4-carboxylate with a 2-chloroethyl substituent.
Synthesis : Derived from ethyl isonipecotate and 1-bromo-2-chloroethane in the presence of an organic base .
Applications : Intermediate in the synthesis of umeclidinium bromide (a bronchodilator).
Comparison :
- Substituent Effects : The 2-chloroethyl group enhances electrophilicity for SN2 reactions, unlike the chromene-carbonyl group, which participates in conjugation and hydrogen bonding.
- Pharmaceutical Relevance : Highlights the role of piperidine-carboxylate derivatives in drug development.
Structural and Functional Analysis Table
| Compound | Core Structure | Key Functional Groups | Synthetic Yield | Applications |
|---|---|---|---|---|
| Target Compound | Chromene + Piperidine | 8-Ethoxy, 2-oxo, ester | Not reported | Medicinal chemistry (hypothetical) |
| Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate | Piperidine | Methoxyimino, ester | 84% | Intermediate for bicyclic systems |
| Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate | Naphthyridine + Piperidine | Amide, ester | 86% (combined) | Structural studies |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Piperidine | 2-Chloroethyl, ester | Not reported | Pharmaceutical intermediate |
Research Findings and Implications
- Synthetic Flexibility: Piperidine-carboxylate derivatives are highly modular, enabling diverse functionalization (e.g., imino, chloroalkyl, chromene groups) .
- Hydrogen Bonding : Chromene and naphthyridine derivatives exhibit distinct hydrogen-bonding networks due to carbonyl/amide groups, influencing solubility and crystal packing .
- Biological Potential: The target compound’s chromene moiety may confer UV absorption and antioxidant properties, analogous to natural coumarins, while the piperidine-carboxylate could enhance bioavailability .
Biological Activity
Ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. Chromenes are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHON |
| Molecular Weight | 329.39 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress and potentially protecting against cellular damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against a range of pathogens, indicating its potential use in treating infections.
Antimicrobial Activity
Research has shown that derivatives of chromene compounds exhibit significant antimicrobial properties. A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of various chromene derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 10 |
| Escherichia coli | 10 | 20 |
| Pseudomonas aeruginosa | 15 | 30 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the anticancer properties of this compound in various cancer cell lines. The compound exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cancer types.
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal cell death. The results indicated that it could enhance cell viability and reduce apoptosis markers.
Q & A
How can researchers optimize the synthesis of ethyl 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate?
Basic : Focus on esterification and coupling steps. Ethyl piperidine-4-carboxylate derivatives are synthesized via HCl-catalyzed esterification (e.g., ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate in ) or amide coupling using agents like EDCI/HOBt (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate in ). Optimize solvent choice (dry acetonitrile or ethanol) and stoichiometry to improve yields.
Advanced : Evaluate reaction kinetics under varying temperatures (e.g., reflux at 60–70°C for substitution reactions, as in ). Use lithium diisopropylamide (LDA) for deprotonation in sterically hindered environments ( ). Monitor intermediates via TLC (4:6 methanol:DCM, ) and characterize purity via HPLC ( ).
What analytical methods are recommended for structural elucidation?
Basic : Employ high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., m/z 410.1931 [M+H]+ in ) and fragmentation patterns. Use ¹H/¹³C NMR to verify substituent positions.
Advanced : For crystallographic analysis, apply SHELX programs ( ) to resolve complex hydrogen-bonding networks ( ). Pair with FT-IR to identify carbonyl (C=O) and chromene functional groups. Validate via spectral databases (e.g., mzCloud’s Q Exactive Orbitrap data in ).
How to address contradictions in synthetic yields or byproduct formation?
Advanced : Perform reaction profiling via LC-MS to identify side products (e.g., hydrazide intermediates in ). Compare alternative routes: HCl catalysis ( ) vs. organic bases (e.g., Na2CO3 in ). Use DOE (Design of Experiments) to isolate variables like solvent polarity or catalyst loading. Cross-reference with impurity databases (e.g., USP standards in ).
What computational tools support molecular docking studies for this compound?
Advanced : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., angiotensin II receptors in ). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) and compare with crystallographic data ( ). Analyze binding affinity trends for derivatives (e.g., trifluoromethyl pyridinyl analogs in ).
How to assess the compound’s stability under varying pH and temperature?
Basic : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC ( ). Use mass spectrometry to identify hydrolytic byproducts (e.g., ester cleavage to carboxylic acids).
Advanced : Apply QbD (Quality by Design) principles to correlate degradation pathways with molecular descriptors (e.g., LogP, chromene ring strain). Reference thermal analysis (DSC/TGA) from analogs ().
What alternative synthetic routes exist for piperidine-4-carboxylate derivatives?
Advanced : Compare nucleophilic substitution (e.g., 1-bromo-2-chloroethane in ) vs. Suzuki-Miyaura coupling for aryl incorporation ( ). Explore biocatalytic esterification (e.g., lipase-mediated) for enantioselective synthesis. Validate via chiral HPLC ( ).
How to resolve crystallographic challenges for this compound?
Advanced : Use SHELXD/E for experimental phasing of twinned crystals ( ). Optimize cryoprotection (e.g., glycerol) to mitigate lattice disorders. Analyze hydrogen-bonding motifs via graph-set analysis ( ) to predict packing efficiency.
What strategies mitigate impurities during scale-up?
Advanced : Implement inline PAT (Process Analytical Technology) for real-time monitoring (e.g., ReactIR for intermediate tracking). Purify via recrystallization (e.g., ethanol/water mixtures in ) or preparative HPLC ( ). Characterize impurities via MS/MS (e.g., [M+H-CH2NO4]+ in ).
How to separate and characterize stereoisomers?
Advanced : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC resolution. Assign configurations via NOESY (nuclear Overhauser effect) correlations or X-ray crystallography ( ). Compare optical rotation with enantiopure standards ( ).
What reaction mechanisms govern key transformations in the synthesis?
Basic : Esterification proceeds via nucleophilic acyl substitution ( ). Amide coupling follows activation by EDCI/HOBt ( ).
Advanced : For LDA-mediated cyclization ( ), propose a carbanion intermediate stabilized by piperidine’s lone pair. Use DFT calculations (Gaussian 09) to map transition states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
